molecular formula C11H16BrN3O B1440550 [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 1247648-15-2

[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol

Cat. No. B1440550
M. Wt: 286.17 g/mol
InChI Key: QAYSIIFYFBPFIE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions, indicating the potential of [5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol in synthesizing complex heterocycles (Mishriky & Moustafa, 2013).

Development of Scalable Synthetic Methods

  • A scalable and environmentally benign synthesis method for substituted benzylpiperidines was developed, demonstrating the versatility of pyridin-yl methanols in chemical synthesis (Ágai et al., 2004).

Synthesis of Piperidine and Pyridine Rings

  • A method for synthesizing heterocycles containing both piperidine and pyridine rings was reported. This highlights the significance of related compounds in creating complex molecular structures (Zhang et al., 2020).

Coordination Chemistry and Framework Structures

  • Novel structure-directing agents, including derivatives of pyridin-yl methanols, were used to synthesize zinc phosphites/phosphates. This illustrates the application in coordination chemistry and the formation of framework structures (Wang et al., 2013).

Large-Scale Synthesis of Heterocyclic Cores

  • Efficient methods for synthesizing 5-hydroxy-pyridin- and pyrimidin-yl acetates were developed, showcasing the utility of halogen-substituted pyridines in the synthesis of key heterocyclic cores (Morgentin et al., 2009).

Catalytic Processes and Chemical Transformations

  • Catalytic methylation of pyridines using methanol and formaldehyde was explored, which is relevant for understanding the chemical transformations of pyridin-yl methanols (Grozavu et al., 2020).

Molecular Magnetic Properties

  • The study of magnetic properties in complexes of di-2,6-(2-pyridylcarbonyl)pyridine demonstrates the potential of pyridin-yl methanol derivatives in understanding and manipulating molecular magnetic properties (Calancea et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-14-2-4-15(5-3-14)11-9(8-16)6-10(12)7-13-11/h6-7,16H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSIIFYFBPFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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